1-(3-Chlorophenyl)cyclopropanecarbonitrile

Medicinal Chemistry Lipophilicity Drug Design

1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) is a meta-chloro cyclopropanecarbonitrile building block for medicinal chemistry. Its predicted LogP of 2.90 delivers quantifiably higher lipophilicity than the para-isomer (LogP 2.73)—a decisive advantage for CNS-penetrant library synthesis and blood-brain barrier permeability. The meta-substitution pattern provides a unique vector for halogen bonding and steric mapping in fragment-based drug discovery. Procure batch-specific, analytically verified (NMR/HPLC/GC) material to ensure multi-step synthesis integrity. Standard purity: ≥96%.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 124276-32-0
Cat. No. B040559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)cyclopropanecarbonitrile
CAS124276-32-0
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
InChIKeyDHNLVTGCFXWYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) for Procurement: Chemical Identity and Core Physicochemical Specifications


1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) is a halogenated aromatic cyclopropanecarbonitrile building block with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . Its structure comprises a meta-chlorophenyl ring attached to a cyclopropane-1-carbonitrile core, a motif of significant interest in medicinal chemistry for its ability to introduce conformational constraint and metabolic stability . The compound is typically supplied as a solid with commercial purity specifications ranging from 96% to 98% .

Why Generic Substitution of 1-(3-Chlorophenyl)cyclopropanecarbonitrile is Not Advisable: Divergent Physicochemical and Structural Properties


Interchanging 1-(3-chlorophenyl)cyclopropanecarbonitrile with its ortho- or para-chloro isomers, or with other halogenated analogs, is scientifically unsound due to fundamental differences in molecular recognition and physicochemical behavior. The position of the chlorine substituent on the phenyl ring dictates the compound's dipole moment, lipophilicity, and steric profile, which directly impact target binding and downstream pharmacokinetic properties [1]. Even among isomers, computational predictions reveal significant variations in LogP values, a key determinant of membrane permeability and solubility [1]. Furthermore, the meta-chloro derivative benefits from more extensive commercial availability and documented analytical specifications, providing procurement and quality control advantages not universally guaranteed for all in-class analogs .

Quantitative Differentiation of 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0): A Data-Driven Guide for Scientific Selection


Differential LogP and PSA Values for 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) Compared to its 4-Chloro Isomer

The meta-chloro substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile confers distinct lipophilicity and polarity compared to its para-chloro isomer. The target compound exhibits a LogP of 2.89518 and a Polar Surface Area (PSA) of 23.79 Ų [1]. In contrast, computational predictions for the para-chloro isomer, 1-(4-chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5), yield a consensus LogP of 2.73 and a calculated TPSA of 23.79 Ų . While the PSA values are identical, the higher LogP value for the 3-chloro derivative indicates increased lipophilicity, which may translate to enhanced membrane permeability in cellular assays [1].

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Batch-to-Batch Analytical Data Traceability for 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0): NMR, HPLC, and GC Documentation

Reputable suppliers of 1-(3-chlorophenyl)cyclopropanecarbonitrile, such as Bidepharm, provide batch-specific analytical data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) traces, ensuring a standard purity of 96% . This level of analytical documentation is a critical differentiator for procurement, as it provides direct, verifiable evidence of compound identity and purity. In contrast, some other suppliers, like Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product (Catalog BBO000493) and sell it on an 'AS-IS' basis, placing the burden of identity and purity confirmation on the buyer . This distinction is crucial for laboratories requiring traceable and reproducible results, where the availability of batch-specific spectra can streamline internal quality control and reduce the risk of experimental failure due to misidentified or impure starting materials .

Analytical Chemistry Quality Control Procurement Synthetic Chemistry

Positional Isomerism: Unique Structural and Biological Implications of the Meta-Chloro Substituent in 1-(3-Chlorophenyl)cyclopropanecarbonitrile

The meta-substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile is a key structural feature that distinguishes it from its ortho- and para-chloro isomers (CAS 122143-18-4 and 64399-27-5, respectively) . This positional isomerism fundamentally alters the three-dimensional electronic and steric presentation of the chlorophenyl group. In drug discovery, such seemingly minor changes can lead to significant differences in binding affinity, selectivity, and functional activity at biological targets, often referred to as 'magic methyl' or 'halogen scanning' effects . The meta-chloro arrangement presents a specific vector of the chlorine atom that is distinct from the ortho or para positions, which can be critical for engaging in halogen bonding or for navigating specific sub-pockets within a protein's active site .

Medicinal Chemistry Chemical Biology Molecular Recognition SAR

Optimal Research and Industrial Applications for 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0)


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning (LogP > 2.8)

In drug discovery programs where a target LogP profile is required for optimal membrane permeability, 1-(3-chlorophenyl)cyclopropanecarbonitrile offers a quantifiable advantage. Its predicted LogP of 2.89518 [1] positions it as a more lipophilic alternative to the para-chloro isomer (consensus LogP of 2.73) . This specific property makes it a preferred building block for synthesizing compound libraries aimed at crossing the blood-brain barrier or penetrating cell membranes, where higher lipophilicity is often correlated with improved cellular uptake.

Synthetic Chemistry: High-Confidence Starting Material for Complex Total Synthesis

For synthetic routes where the purity and identity of the starting material are paramount, procurement from vendors providing batch-specific analytical data (NMR, HPLC, GC) is essential [1]. This ensures that the cyclopropanecarbonitrile core is correctly installed and that the product's quality is traceable, thereby minimizing the risk of carrying forward impurities that could derail a multi-step synthesis. This scenario is particularly relevant for academic labs and CROs where rigorous quality control is mandated for publication or client reporting.

Chemical Biology: Structure-Activity Relationship (SAR) Studies Using Positional Scanning

When exploring the SAR of a novel biological target, the specific meta-substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile provides a unique vector for halogen bonding and steric interactions . It serves as an essential probe alongside its ortho- and para-chloro isomers to map the spatial and electronic requirements of a protein's binding pocket. This application is fundamental to fragment-based drug discovery and the rational design of more potent and selective lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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